molecular formula C39H76NO8P B1235465 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine CAS No. 26662-94-2

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B1235465
CAS No.: 26662-94-2
M. Wt: 718.0 g/mol
InChI Key: FHQVHHIBKUMWTI-OTMQOFQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, is a phospholipid commonly found in biological membranes. It consists of a glycerol backbone with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position, linked to a phosphoethanolamine head group. This compound plays a crucial role in membrane structure and function, contributing to the fluidity and dynamics of cellular membranes .

Mechanism of Action

Target of Action

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a phospholipid, a major component of biological membranes . It primarily targets the air/water interfaces in the alveoli .

Mode of Action

POPE reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and potentially cause respiratory distress .

Biochemical Pathways

POPE is synthesized via the CDP-ethanolamine pathway , also known as the Kennedy pathway . In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the final step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine . POPE is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .

Pharmacokinetics

As a phospholipid, it is known to be soluble in ethanol, dmso, and a mixture of chloroform, methanol, and water .

Result of Action

The primary result of POPE’s action is the prevention of alveolar collapse, thereby reducing the risk of respiratory distress . This is particularly important in the context of infant respiratory distress syndrome, where synthetic lung surfactants like POPE are used for treatment .

Action Environment

The action of POPE is influenced by environmental factors such as temperature and light. It is stable for one year when stored at -20°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment, which can influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE can be synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: Industrial production of 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE has a wide range of scientific research applications:

Comparison with Similar Compounds

    1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (Phosphatidylcholine): Similar in structure but with a choline head group instead of phosphoethanolamine.

    1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA (Phosphatidic Acid): Contains a phosphate group instead of phosphoethanolamine.

    1-Palmitoyl-2-Oleoyl-sn-glycero-3-PS (Phosphatidylserine): Features a serine head group instead of phosphoethanolamine.

Uniqueness: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE is unique due to its specific head group, which imparts distinct biochemical properties and interactions within the membrane. Its role in modulating membrane dynamics and participating in signaling pathways sets it apart from other similar phospholipids .

Properties

CAS No.

26662-94-2

Molecular Formula

C39H76NO8P

Molecular Weight

718.0 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1

InChI Key

FHQVHHIBKUMWTI-OTMQOFQLSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Key on ui other cas no.

26662-94-2

physical_description

Solid

Synonyms

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
Reactant of Route 2
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.